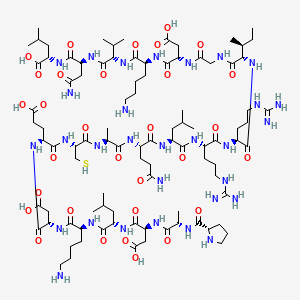
N-(3-((2-aminoethyl)disulfaneyl)propyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Covalent BAX Inhibitor 1, commonly referred to as CBI1, is a small molecule that acts as a covalent inhibitor of the BCL-2-associated X protein (BAX)CBI1 selectively derivatizes BAX at cysteine 126, inhibiting its activation and subsequent apoptotic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CBI1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the molecular backbone through a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance its binding affinity and selectivity for BAX. This may involve halogenation, alkylation, or sulfonation reactions.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of CBI1 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency. The use of automated reactors and high-throughput screening methods can further streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
CBI1 undergoes several types of chemical reactions, including:
Covalent Bond Formation: CBI1 forms a covalent bond with cysteine 126 on BAX, inhibiting its activation.
Inhibition of Lipidation: CBI1 blocks the lipidation of BAX, preventing its oligomerization and subsequent apoptotic activity.
Common Reagents and Conditions
The reactions involving CBI1 typically require:
Ligands and Mutagenesis Agents: These are used to trigger the activation of BAX, which CBI1 then inhibits.
Organic Solvents: Solvents such as dimethyl sulfoxide (DMSO) are commonly used to dissolve CBI1 and facilitate its interaction with BAX.
Major Products Formed
The primary product formed from the reaction of CBI1 with BAX is a covalently modified BAX protein, which is rendered inactive and unable to induce apoptosis .
Applications De Recherche Scientifique
CBI1 has a wide range of scientific research applications, including:
Cancer Research: By inhibiting BAX, CBI1 can prevent the apoptosis of cancer cells, making it a potential therapeutic agent for cancer treatment.
Neurodegenerative Diseases: CBI1 can protect neurons from apoptosis, offering potential therapeutic benefits for conditions such as Alzheimer’s and Parkinson’s diseases.
Stroke Research: Inhibiting BAX with CBI1 can reduce cell death in stroke models, providing insights into potential treatments for ischemic stroke.
Basic Apoptosis Research: CBI1 serves as a valuable tool for studying the mechanisms of apoptosis and the role of BAX in cell death.
Mécanisme D'action
CBI1 exerts its effects by selectively derivatizing BAX at cysteine 126. This covalent modification inhibits the activation of BAX by preventing its conformational changes and lipidation. As a result, BAX is unable to oligomerize and form pores in the mitochondrial membrane, which are essential for the release of apoptogenic factors and the initiation of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
BCL-2 Inhibitors: Compounds that inhibit other members of the BCL-2 family, such as BCL-2 and BCL-xL, share similar mechanisms of action but target different proteins.
Uniqueness of CBI1
CBI1 is unique in its ability to covalently modify BAX at a specific cysteine residue, providing a high degree of selectivity and potency. This covalent inhibition mechanism distinguishes CBI1 from other BAX inhibitors that rely on non-covalent interactions .
Propriétés
Formule moléculaire |
C15H19BrN4OS2 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
N-[3-(2-aminoethyldisulfanyl)propyl]-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H19BrN4OS2/c16-12-4-2-11(3-5-12)13-10-14(20-19-13)15(21)18-7-1-8-22-23-9-6-17/h2-5,10H,1,6-9,17H2,(H,18,21)(H,19,20) |
Clé InChI |
JQUQWVUKOFNECI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)NCCCSSCCN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


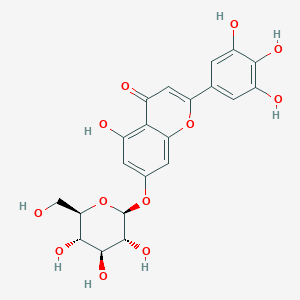
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
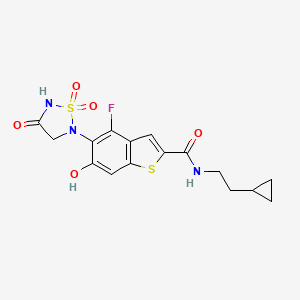

![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
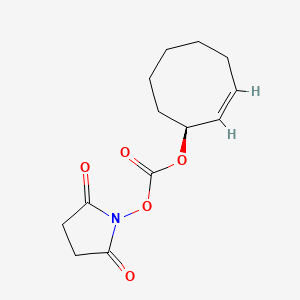
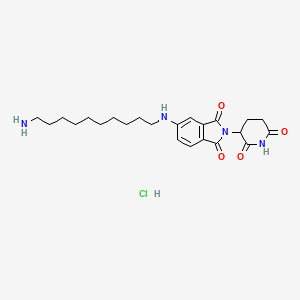
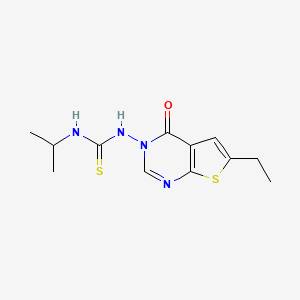

![2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid](/img/structure/B12374784.png)
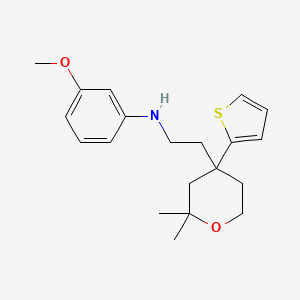
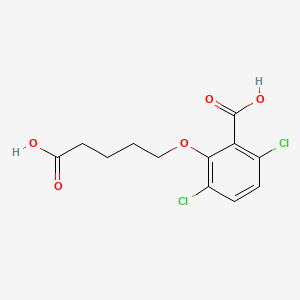
![N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)
